Ethyl 2-ethoxy-1-naphthoate
CAS No.: 773135-79-8
Cat. No.: VC2739975
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 773135-79-8 |
---|---|
Molecular Formula | C15H16O3 |
Molecular Weight | 244.28 g/mol |
IUPAC Name | ethyl 2-ethoxynaphthalene-1-carboxylate |
Standard InChI | InChI=1S/C15H16O3/c1-3-17-13-10-9-11-7-5-6-8-12(11)14(13)15(16)18-4-2/h5-10H,3-4H2,1-2H3 |
Standard InChI Key | URVKRWYUDOBYML-UHFFFAOYSA-N |
SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC |
Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 2-ethoxy-1-naphthoate features a naphthalene ring system with two key functional groups: an ethoxy group (-OCH₂CH₃) at position 2 and an ethyl ester group (-COOCH₂CH₃) at position 1. This arrangement creates a molecule with both electron-donating and electron-withdrawing moieties, influencing its reactivity patterns and physical properties.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, Ethyl 2-ethoxy-1-naphthoate likely exhibits the following properties:
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₆O₃ |
Molecular Weight | Approximately 244.29 g/mol |
Physical State | Colorless to pale yellow liquid or crystalline solid |
Solubility | Soluble in organic solvents (ethanol, acetone, dichloromethane); limited solubility in water |
Melting Point | Estimated 40-60°C |
Boiling Point | Estimated 320-340°C at atmospheric pressure |
Density | Approximately 1.1-1.2 g/cm³ |
Log P | Estimated 3.5-4.0 (indicating lipophilicity) |
The ethoxy group at position 2 likely increases the electron density of the naphthalene ring system, particularly at positions 1, 3, and 4, while the ester group at position 1 would exert electron-withdrawing effects through resonance and induction. This electronic distribution influences the compound's reactivity in various chemical transformations.
Synthesis Methods
Etherification followed by esterification
An alternative route would involve:
-
Starting with 2-hydroxy-1-naphthoic acid
-
Performing etherification with ethyl bromide or iodide to introduce the ethoxy group
-
Conducting esterification with ethanol to form the ethyl ester
Optimization Strategies
For industrial or large-scale production, the following optimization strategies might be employed:
Parameter | Optimization Strategy |
---|---|
Temperature | Maintain between 60-80°C for esterification reactions to balance reaction rate and selectivity |
Catalyst | Use heterogeneous catalysts (e.g., ion-exchange resins) for easier separation and reuse |
Reaction time | Monitor by chromatography to achieve optimal conversion while minimizing side reactions |
Purification | Employ fractional distillation or recrystallization techniques to achieve high purity |
Reagent ratio | Use excess alcohol (typically 1.5-3 equivalents) to drive esterification equilibrium |
Chemical Reactions
Hydrolysis Reactions
Ethyl 2-ethoxy-1-naphthoate, like other esters, can undergo hydrolysis under both acidic and basic conditions:
Acidic Hydrolysis
Under acidic conditions, the compound would hydrolyze to form 2-ethoxy-1-naphthoic acid and ethanol:
Conditions: Concentrated HCl or H₂SO₄, aqueous ethanol, reflux
Products: 2-ethoxy-1-naphthoic acid and ethanol
Mechanism: Protonation of the ester carbonyl oxygen followed by nucleophilic attack by water
Basic Hydrolysis (Saponification)
Under basic conditions, saponification would occur:
Conditions: NaOH or KOH in aqueous ethanol, reflux
Products: Sodium or potassium salt of 2-ethoxy-1-naphthoic acid, which can be acidified to yield the free acid
Yield: Expected to be high (>90%) based on similar compounds
Reaction Type | Reagents/Conditions | Expected Products | Notes |
---|---|---|---|
Reduction | LiAlH₄, THF, 0°C | 2-ethoxy-1-(hydroxymethyl)naphthalene | Selective reduction of ester to primary alcohol |
Transesterification | Other alcohols, acid or base catalyst | Various 2-ethoxy-1-naphthoate esters | Useful for preparing homologous series |
Oxidation | KMnO₄, CrO₃ | Oxidation products of ethoxy group | Potential for side reactions due to multiple oxidizable sites |
Nucleophilic substitution | Amines, hydrazine | Corresponding amides, hydrazides | Relatively mild conditions required |
Grignard reaction | RMgX, THF, -78°C to rt | Tertiary alcohols | Addition to ester carbonyl |
Applications in Research
Synthetic Intermediate
Ethyl 2-ethoxy-1-naphthoate likely serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex naphthalene derivatives. Its ester functionality provides a reactive site for various transformations, while the ethoxy group introduces specific electronic and steric effects that can influence regioselectivity in subsequent reactions.
Biological Activity
Antimicrobial Activity
Many naphthalene derivatives exhibit antimicrobial properties. The presence of both lipophilic (naphthalene, ethyl) and hydrophilic (ester, ethoxy) moieties in Ethyl 2-ethoxy-1-naphthoate suggests potential antimicrobial activity, as these features can facilitate interaction with microbial cell membranes and intracellular targets.
Enzyme Interactions
The compound could potentially interact with various enzymes, including:
Enzyme | Potential Interaction | Biological Significance |
---|---|---|
Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory effects |
Inducible nitric oxide synthase (iNOS) | Inhibition | Modulation of inflammatory pathways |
Cytochrome P450 enzymes | Substrate or inhibitor | Impact on drug metabolism |
Structure-Activity Relationships
The biological activity of Ethyl 2-ethoxy-1-naphthoate would be influenced by several structural features:
-
The naphthalene core provides a rigid, planar scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in proteins
-
The ethoxy group at position 2 contributes electron density to the aromatic system and can participate in hydrogen bonding as an acceptor
-
The ester functionality serves as both hydrogen bond acceptor and a potential site for enzymatic hydrolysis, which could lead to prodrug-like behavior
Comparison with Similar Compounds
Structural Analogues
Compound | Structural Differences | Effect on Properties |
---|---|---|
Methyl 2-ethoxy-1-naphthoate | Methyl ester instead of ethyl ester | Slightly lower lipophilicity, potentially different pharmacokinetics |
Ethyl 1-naphthoate | Lacks the 2-ethoxy group | Lower steric hindrance around position 1, different electronic distribution |
2-Ethoxy-1-naphthoic acid | Carboxylic acid instead of ester | Higher polarity, ability to form salts, stronger hydrogen bonding |
Ethyl 2-methoxy-1-naphthoate | Methoxy instead of ethoxy at position 2 | Slightly lower lipophilicity, different steric effects |
Reactivity Comparisons
The reactivity of Ethyl 2-ethoxy-1-naphthoate would differ from its analogues in several ways:
-
Compared to Ethyl 1-naphthoate, the addition of the ethoxy group at position 2 would likely decrease the electrophilicity of the carbonyl carbon due to electron donation, potentially slowing nucleophilic attacks on the ester group
-
The hydrolysis rate would likely be slower than that of Methyl 2-ethoxy-1-naphthoate due to the increased steric bulk of the ethyl group versus the methyl group in the ester portion
-
The presence of the ethoxy group at position 2 would direct electrophilic aromatic substitution reactions predominantly to positions 4, 5, and 8 of the naphthalene ring
Factor | Effect | Recommendation |
---|---|---|
Light | Potential photodegradation due to aromatic system | Store in amber containers |
Oxygen | Possible oxidation, especially at elevated temperatures | Store under inert atmosphere (nitrogen) |
Moisture | Gradual hydrolysis of ester group | Maintain dry conditions |
Temperature | Accelerated degradation at higher temperatures | Store at low temperatures (≤ -20°C) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume